molecular formula C20H21FN2OS B2790657 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1396784-68-1

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide

Numéro de catalogue B2790657
Numéro CAS: 1396784-68-1
Poids moléculaire: 356.46
Clé InChI: CBYVKQSWYRIYTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide, also known as BMA-155, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Applications De Recherche Scientifique

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mécanisme D'action

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide works by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. Specifically, it inhibits the activity of the enzymes cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are known to be overexpressed in cancer cells and contribute to their growth and survival.
Biochemical and Physiological Effects:
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide is that it has been shown to have low toxicity in animal models, making it a promising candidate for further development as a drug. However, one of the limitations of using N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide in lab experiments is that it is a relatively new compound and there is still limited information available on its pharmacokinetics and pharmacodynamics.

Orientations Futures

There are several future directions for the use of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide in scientific research. One potential direction is the development of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide as a drug for the treatment of cancer and inflammatory diseases. Another potential direction is the use of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide as a tool for studying the role of COX-2 and HDAC in various biological processes. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide and to optimize its chemical structure for improved efficacy and safety.

Méthodes De Synthèse

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 4-fluorothiophenol with 2-bromoacetic acid to form 2-(4-fluorophenylthio)acetic acid. This intermediate is then reacted with N-(4-chlorobut-2-yn-1-yl)benzylamine to form N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide. The final product is purified using column chromatography.

Propriétés

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2OS/c1-23(15-17-7-3-2-4-8-17)14-6-5-13-22-20(24)16-25-19-11-9-18(21)10-12-19/h2-4,7-12H,13-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYVKQSWYRIYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)CSC1=CC=C(C=C1)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.